molecular formula C7H7N3O B14004547 1-Methoxybenzotriazole CAS No. 22713-34-4

1-Methoxybenzotriazole

Cat. No.: B14004547
CAS No.: 22713-34-4
M. Wt: 149.15 g/mol
InChI Key: ZHPSBMQVLQEIIC-UHFFFAOYSA-N
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Description

1-Methoxybenzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is a bicyclic compound consisting of fused benzene and triazole rings. The methoxy group attached to the benzotriazole ring enhances its chemical properties, making it a valuable compound in synthetic chemistry and other scientific research areas.

Preparation Methods

1-Methoxybenzotriazole can be synthesized through the methylation of 1-hydroxybenzotriazole. The process involves the reaction of 1-hydroxybenzotriazole with methylating agents such as diazomethane or methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

1-Methoxybenzotriazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-Methoxybenzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxybenzotriazole involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable it to bind with enzymes and receptors, influencing biological pathways and exerting its effects. The specific pathways and targets depend on the particular application and the nature of the derivatives used .

Comparison with Similar Compounds

1-Methoxybenzotriazole can be compared with other benzotriazole derivatives such as:

    1-Hydroxybenzotriazole: Known for its use in peptide synthesis.

    1-Methylbenzotriazole: Used as a corrosion inhibitor.

    1-(Trimethylsilyl)benzotriazole: Utilized in organic synthesis for its stability and reactivity.

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties, making it suitable for specific synthetic applications and enhancing its biological activity .

Properties

IUPAC Name

1-methoxybenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSBMQVLQEIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314577
Record name 1-methoxybenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22713-34-4
Record name NSC286155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxybenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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